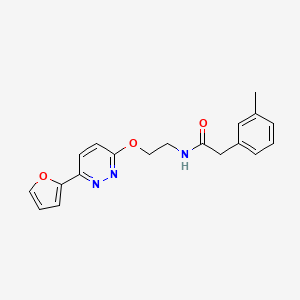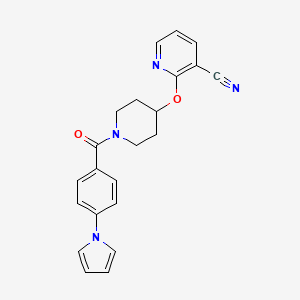
1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known as BCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of novel compounds, including those similar to "1-ethyl-N-(4-methoxyphenethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide," often involves multistep reactions, including Mannich reactions, to produce derivatives with potential antimicrobial activity. For example, compounds synthesized through the Mannich reaction demonstrated good activity against microorganisms compared to ampicillin (Fandaklı et al., 2012).
- Synthesis efforts also focus on creating analogues and derivatives with varying substituents to study their effects on biological activity and to explore their potential as antitumor agents or inhibitors for specific proteins or enzymes (Liu et al., 2020).
Biological Activity and Applications
- The cytotoxic activities of synthesized compounds are evaluated against various cancer cell lines to identify potential antitumor agents. Some compounds have shown moderate to good antitumor activities, which indicates their potential for further development as anticancer drugs (Hassan et al., 2014).
- Additionally, the antimicrobial and antifungal activities of new compounds have been investigated, showing that certain derivatives possess significant inhibitory effects against a variety of pathogens, highlighting their potential for developing new antimicrobial agents (Gulea et al., 2019).
Structural Analysis and Drug Design
- Advanced structural analysis techniques, such as X-ray diffraction and NMR spectroscopy, are employed to determine the molecular and crystalline structures of synthesized compounds. Understanding these structures is crucial for elucidating the mechanisms of action and for optimizing biological activity through rational drug design (Ukrainets et al., 2019).
properties
IUPAC Name |
1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-19-15(20)9-8-14(18-19)16(21)17-11-10-12-4-6-13(22-2)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHXJKPKRZOQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2358714.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2358715.png)
![1-[[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1-methyl-3-phenylthiourea](/img/structure/B2358716.png)




![1'-(2-((4-Fluorophenyl)thio)acetyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2358721.png)

![3-(2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methyl)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2358725.png)
![(E)-3-methyl-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2358728.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-3-carboxamide](/img/structure/B2358730.png)

